molecular formula C7H7NO B13575518 5-Methyl-3-(prop-2-yn-1-yl)isoxazole

5-Methyl-3-(prop-2-yn-1-yl)isoxazole

Cat. No.: B13575518
M. Wt: 121.14 g/mol
InChI Key: WNDXZMDHYSYTFH-UHFFFAOYSA-N
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Description

5-Methyl-3-(prop-2-yn-1-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(prop-2-yn-1-yl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another method includes the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and reduced production costs . These methods often employ green solvents and catalysts, making them suitable for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Methyl-3-(prop-2-yn-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-3-(prop-2-yn-1-yl)isoxazole include other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

5-methyl-3-prop-2-ynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO/c1-3-4-7-5-6(2)9-8-7/h1,5H,4H2,2H3

InChI Key

WNDXZMDHYSYTFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CC#C

Origin of Product

United States

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